Tak-593

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biochemical Mechanism of Action and Selectivity

TAK-593 functions as a highly selective, ATP-competitive type II kinase inhibitor [1]. It binds to the inactive form of its target kinases, VEGFR2 and PDGFRβ, characterized by a unique two-step slow binding mechanism [1]. This results in an extremely slow dissociation rate, with a half-life exceeding 17 hours for VEGFR2, leading to sustained target suppression even after the drug is cleared from the bloodstream [2] [1].

The table below summarizes the potent and selective inhibitory profile of this compound against key kinase targets [2] [3]:

| Target Kinase | Reported IC₅₀ Value | Biological Role in Angiogenesis |

|---|---|---|

| VEGFR2 (KDR) | 0.95 nM | Major mitogenic signaling receptor on vascular endothelial cells [2] [3]. |

| VEGFR1 (Flt-1) | 3.2 nM | Binds VEGF-A; role in pathological angiogenesis [3]. |

| VEGFR3 (Flt-4) | 1.1 nM | Primarily regulates lymphangiogenesis [3]. |

| PDGFRα | 4.3 nM | Receptor for PDGF-AA and PDGF-BB; expressed on stromal cells [3]. |

| PDGFRβ | 13 nM | Receptor for PDGF-BB; critical for pericyte recruitment and vessel stabilization [2] [3]. |

Selectivity profiling against over 200 other protein and lipid kinases showed that this compound is highly selective for the VEGFR and PDGFR families, with IC₅₀ values typically >1 µM for off-target kinases [1].

Cellular and In-Vivo Anti-Tumor Efficacy

In cellular models, this compound demonstrates potent inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) and PDGF-stimulated proliferation of human coronary artery smooth muscle cells [2] [4]. It also potently inhibits VEGF-induced endothelial tube formation in co-culture assays [2].

In vivo, oral administration of this compound produces strong, dose-dependent anti-tumor effects against various human cancer xenografts in mice, including lung (A549), gastric (MKN45), and renal cell carcinoma models [2]. Anti-tumor effects were observed at low doses with good tolerability [2] [3].

This compound inhibits VEGF and PDGF signaling to disrupt tumor angiogenesis.

Key Experimental Models and Methodologies

The characterization of this compound relied on established in-vitro and in-vivo models for studying angiogenesis and tumor growth.

| Assay Type | Key Methodology | Measured Outcome |

|---|---|---|

| Cellular Phosphorylation | HUVECs or CASMCs pretreated with this compound, stimulated with VEGF/PDGF, cell lysates analyzed by Western blot [2]. | Inhibition of receptor autophosphorylation (e.g., phospho-VEGFR2). |

| Cell Proliferation | HUVECs (VEGF-stimulated) or CASMCs (PDGF-stimulated) treated with this compound for 5-6 days; viability measured with colorimetric assay [2]. | IC₅₀ value for inhibition of growth factor-dependent proliferation. |

| Tube Formation | HUVECs co-cultured with normal human dermal fibroblasts in VEGF-containing matrix for 7 days with this compound; tubes stained with anti-CD31 antibody [2]. | Percentage reduction in tube area quantified using image analysis software. |

| In-Vivo Efficacy | Human tumor xenografts established in immunodeficient mice; this compound administered orally twice daily; tumor volume measured regularly [2]. | Treated/Control (T/C) ratio (%) as an index of anti-tumor activity. |

| Pharmacodynamic Analysis | Mice bearing A549 xenografts orally dosed with this compound; lung tissues collected and analyzed by Western blot for phospho-VEGFR2 [2]. | Suppression of target phosphorylation in tissues relative to plasma/tissue drug concentrations. |

Pharmacokinetic and Pharmacodynamic Relationship

A critical feature of this compound is the disconnect between its pharmacokinetic (PK) and pharmacodynamic (PD) profiles [2]. After oral administration in mouse xenograft models, the anti-tumor effect and suppression of phospho-VEGFR2 persist long after the drug concentration in plasma and tissues falls below detectable levels [2]. This prolonged effect is attributed to the extremely slow dissociation rate of this compound from its target kinases, leading to sustained pathway suppression despite short plasma exposure [2] [1].

Research Status and Context

This compound reached Phase 1 clinical trials for solid tumors, but its current development status is unclear [5]. Research into dual VEGFR/PDGFR inhibition and other multi-kinase strategies remains an active area in oncology drug development [6].

References

- 1. Biochemical characterization of this compound, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

- 2. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound - VEGFR2 Inhibitor for Angiogenesis [apexbt.com]

- 4. Anti-angiogenic and anti-tumor effects of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Discovery of dual kinase inhibitors targeting VEGFR2 and FAK [bmcchem.biomedcentral.com]

Mechanism of Action and Binding Kinetics

TAK-593 achieves its potent effect through a unique mechanism characterized by dual receptor inhibition and slow binding kinetics.

- Dual Anti-Angiogenic Target: It simultaneously inhibits two key receptor families crucial for tumor angiogenesis: VEGFR (primarily on endothelial cells) and PDGFR (primarily on pericytes) [1] [2]. This dual action aims to disrupt both the formation of new blood vessels and their stabilization.

- Two-Step Slow Binding: this compound is classified as a type II kinase inhibitor [3]. Its binding occurs via a two-step mechanism, resulting in very slow dissociation from the targets. The half-life for dissociation from VEGFR2 is over 17 hours, and its affinity at equilibrium is less than 25 pM [3]. This long residence time means the drug continues to block the receptors long after it has cleared from the bloodstream.

The following diagram illustrates the signaling pathways inhibited by this compound and its subsequent effects on tumor angiogenesis:

Quantitative Biochemical and Cellular Potency

This compound demonstrates high potency at both the enzymatic and cellular levels. The data below are compiled from biochemical and cell-based assays reported in the search results [4].

Table 1: Inhibitory Concentration (IC₅₀) of this compound against Key Kinase Targets

| Kinase Target | IC₅₀ Value (nM) |

|---|---|

| VEGFR1 (Flt-1) | 3.2 nM |

| VEGFR2 (KDR) | 0.95 nM |

| VEGFR3 (Flt-4) | 1.1 nM |

| PDGFRα | 4.3 nM |

| PDGFRβ | 13 nM |

Table 2: Cellular Activity of this compound

| Assay Description | Cell Type | IC₅₀ Value |

|---|---|---|

| Inhibition of VEGF-stimulated proliferation | HUVEC (Human Umbilical Vein Endothelial Cells) | 0.3 nM [4] |

| Inhibition of VEGF-induced phosphorylation | HUVEC | 1.3 nM [1] |

| Inhibition of PDGF-induced phosphorylation | HCASMC (Human Coronary Artery Smooth Muscle Cells) | 16 nM [1] |

Key Experimental Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the core methodologies used to characterize this compound.

1. Biochemical Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified kinases.

- Method: A non-radioactive assay using the AlphaScreen system was employed [5]. This technology is a bead-based proximity assay for monitoring kinase activity. The potency of this compound was tested against a panel of over 200 kinases to establish its selectivity profile [3].

2. Cellular Receptor Phosphorylation Assay

- Objective: To evaluate the inhibitor's ability to block receptor activation in a cellular context.

- Method:

- Cells expressing the target receptor (e.g., HUVECs for VEGFR2, HCASMCs for PDGFRβ) are pre-treated with this compound or vehicle for 2 hours [1].

- Receptors are then stimulated with their respective ligands (VEGF or PDGF-BB) for 5-10 minutes.

- Cells are lysed, and proteins are analyzed by Western blotting using antibodies specific for the phosphorylated (activated) form of the receptor and total receptor to confirm equal loading [1].

3. In Vivo Anti-Tumor Efficacy Study

- Objective: To assess the compound's ability to inhibit tumor growth in an animal model.

- Method:

- Human tumor xenografts (e.g., lung carcinoma A549, gastric carcinoma MKN45) are established subcutaneously in immunodeficient mice [1].

- Once tumors are palpable, mice are randomly grouped and treated with either vehicle or this compound administered orally, typically twice daily [1] [6].

- Tumor volumes are measured regularly with calipers, and the anti-tumor effect is calculated as the T/C value (Treated/Control ratio expressed as a percentage) [1]. Body weight is also monitored as an indicator of tolerability.

In Vivo Efficacy and Pharmacodynamic Evidence

In vivo studies demonstrated that oral administration of this compound produced strong anti-tumor effects against various human cancer xenografts (e.g., lung, gastric, renal, and intracranial models) with good tolerability [1]. A key finding was that the anti-tumor effect occurred despite low plasma exposure of the drug [1] [2].

The pharmacodynamic data provided the link to its unique mechanism: even when this compound blood and tissue concentrations fell below detectable levels, phosphorylation of VEGFR2 in tumor tissues remained almost completely suppressed [1] [2]. This confirms that the long residence time on its targets observed in vitro translates to a prolonged functional effect in vivo, contributing to its potent activity.

Development Status

According to the patent database information, this compound was evaluated in Phase I clinical trials for advanced solid malignancies [7]. However, its development status is listed as "Discontinued" [7]. The provided search results do not specify the reasons for discontinuation.

References

- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent ... [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of this compound, a novel VEGFR/PDGFR inhibitor with a two-step slow binding mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | VEGFR/PDGFR Inhibitor | MedChemExpress [medchemexpress.com]

- 5. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo ... [sciencedirect.com]

- 6. This compound - VEGFR2 Inhibitor for Angiogenesis [apexbt.com]

- 7. This compound - Drug Targets, Indications, Patents [synapse.patsnap.com]

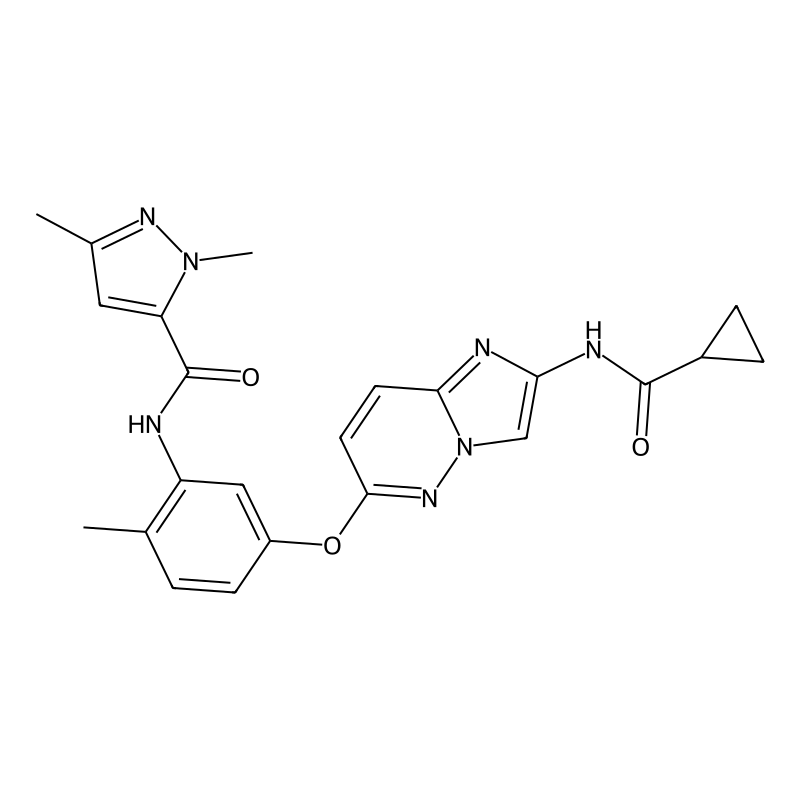

TAK-593 imidazo[1 2-b]pyridazine derivative

Biochemical and Cellular Activity

| Target | IC₅₀ (nM) | Assay Type | Citation |

|---|---|---|---|

| VEGFR2 | 0.95 nM | Biochemical (AlphaScreen) | [1] |

| VEGFR2 | 2.1 nM | Cellular (HUVEC Proliferation) | [2] |

| VEGFR1 | 3.2 nM | Biochemical | [1] |

| VEGFR3 | 1.1 nM | Biochemical | [1] |

| PDGFRα | 4.3 nM | Biochemical | [1] |

| PDGFRβ | 13 nM | Biochemical | [1] |

| PDGFRβ | 4.3 nM | Cellular (CASMC Proliferation) | [2] |

| Property | Description |

|---|---|

| Chemical Name | N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo[1,2-b]pyridazin-6-yl}oxy)-2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide [2] |

| Molecular Formula | C₂₃H₂₃N₇O₃ [1] |

| Molecular Weight | 445.47 g/mol [1] |

| CAS Number | 1005780-62-0 [1] |

| Mechanism | Potent, selective ATP-competitive inhibitor; acts via a two-step slow-binding mechanism leading to extremely long residence time on VEGFR2/PDGFRβ (t₁/₂ >17 hours) [3] |

Experimental Protocols for Key Assays

The following methodologies are derived from the research publications on TAK-593.

Cell Proliferation Assay

This protocol measures the inhibition of VEGF- or PDGF-stimulated cell growth [2].

- Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF response; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGF response.

- Procedure:

- HUVECs: Seed cells and treat with this compound alongside recombinant human VEGF. Incubate for 5 days.

- CASMCs: Starve cells overnight in serum-free medium. Treat with this compound and recombinant human PDGF-BB. Incubate for 6 days.

- Detection: After incubation, determine cell proliferation using a Cell Counting Kit-8 (CCK-8), adding 10 μL per well and following the manufacturer's protocol.

- Analysis: Generate a dose-response curve and calculate the IC₅₀ value using least-squares linear regression analysis (e.g., with SAS software).

Receptor Phosphorylation Assay

This protocol assesses the inhibition of ligand-induced receptor tyrosine phosphorylation [2].

- Cell Lines: HUVECs (for VEGFR2) and CASMCs (for PDGFRβ).

- Procedure:

- Treat serum-starved cells with this compound for 2 hours.

- Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5 minutes.

- Cell Lysis and Analysis:

- Lyse cells and analyze lysates by Western blotting.

- For VEGFR2: Use antibodies against phospho-Tyr951-VEGFR2 and total VEGFR2.

- For PDGFRβ: Immunoprecipitate PDGFRβ first, then detect phospho-PDGFRβ using an anti-phosphotyrosine antibody (4G10). Probe for total PDGFRβ in lysates.

- Quantification: Quantify band intensity using a lumino-image analyzer and appropriate software (e.g., FUJIFILM Multi Gauge).

Mechanism of Action and Signaling Pathways

This compound exerts its effects by simultaneously targeting two critical receptor families in the tumor microenvironment: VEGFR and PDGFR. The following diagram illustrates the signaling pathways inhibited by this compound and its functional consequences.

Diagram of the anti-angiogenic mechanism of this compound, showing dual inhibition of VEGFR2 and PDGFRβ pathways.

This compound's unique potency stems from its two-step slow-binding mechanism, which is characteristic of a type II kinase inhibitor [3]. The diagram below visualizes this prolonged binding action.

Diagram of the two-step slow-binding mechanism of this compound, resulting in prolonged suppression.

Research Implications and Potential

Research suggests that simultaneously targeting both endothelial cells (via VEGFR2) and pericytes (via PDGFRβ) may overcome resistance to agents that only block the VEGF pathway [2]. The long residence time of this compound on its targets is a critical pharmacodynamic advantage, enabling sustained inhibition despite low plasma exposure and contributing to its potent anti-tumor efficacy in human xenograft models [2] [3].

References

Biochemical and Pharmacological Profile

The table below summarizes the key biochemical and cellular characteristics of TAK-593:

| Property | Description |

|---|---|

| Molecular Target | VEGFR and PDGFR tyrosine kinase families [1] [2] |

| Mechanism | Type II kinase inhibitor that binds to the inactive (DFG-out) conformation of the kinase, with a two-step slow binding mechanism [2] [3] |

| Key IC₅₀ Values | VEGFR1: 3.2 nM; VEGFR2: 0.95 nM; VEGFR3: 1.1 nM; PDGFRα: 4.3 nM; PDGFRβ: 13 nM [4] [5] |

| Selectivity | Highly selective; IC₅₀ >1 μM against over 200 other protein/lipid kinases, except Fms (10 nM) and Ret (18 nM) [2] [4] |

| Cellular Activity (IC₅₀) | Inhibition of VEGF-stimulated HUVEC proliferation: 0.30 nM [1] [4] |

| Key Pharmacologic Feature | Extremely slow dissociation rate (half-life >17 hours) from VEGFR2, leading to sustained target suppression despite low plasma exposure [1] [2] |

Experimental Models and Protocols

The following experimental details are derived from the research publications on this compound.

1. In Vitro Kinase Inhibition Assay [1] [5]

- Objective: To measure the inhibition of VEGFR2 kinase activity.

- Procedure:

- The enzyme reaction uses a concentration of 0.1 nM VEGFR2.

- The compound is pre-incubated with the enzyme for 5 minutes at room temperature before initiating the reaction with 10 μM ATP.

- The reaction buffer consists of 50 mM Tris-HCl (pH 7.5), 5 mM MnCl₂, 5 mM MgCl₂, 0.01% Tween-20, and 2 mM DTT.

- The phosphorylation of a biotinylated polyGluTyr (4:1) substrate (0.1 μg/mL) is detected using AlphaScreen technology with streptavidin-coated donor and acceptor beads.

2. Cell Proliferation Assay (HUVEC) [1] [5]

- Objective: To assess the inhibition of VEGF-stimulated endothelial cell growth.

- Procedure:

- Seed 3,000 Human Umbilical Vein Endothelial Cells (HUVECs) per well in a 96-well plate.

- Culture cells in Human Endothelial-SFM medium supplemented with 3% Fetal Bovine Serum (FBS).

- Add this compound at various concentrations along with 60 ng/mL recombinant human VEGF.

- Incubate the cells for 5 days at 37°C in a 5% CO₂ incubator.

- Measure cellular proliferation using a WST-8 formazan assay (e.g., Cell Counting Kit-8).

3. In Vivo Tumor Xenograft Models [1]

- Objective: To evaluate the anti-tumor efficacy of this compound.

- Procedure:

- Implant human cancer cells (e.g., gastric cancer MKN45, lung carcinoma A549) subcutaneously into the flank of athymic nude mice or SCID mice.

- After tumors are established, administer this compound orally, often in a 0.5% methylcellulose suspension.

- Monitor tumor volume regularly, calculated as

length × width² × 1/2. - For pharmacodynamic analysis, tissues are collected post-treatment for Western blotting to detect levels of phospho-VEGFR2 as a marker of target engagement.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by simultaneously targeting two critical receptor families in the tumor microenvironment. The diagram below illustrates the signaling pathways inhibited by this compound and its subsequent effects.

The diagram shows how this compound inhibits ligands VEGF and PDGF from binding to their respective receptors, VEGFR and PDGFR, which are involved in endothelial cell proliferation and pericyte recruitment. This dual inhibition disrupts tumor angiogenesis and vessel stabilization, ultimately suppressing tumor growth.

Research and Development Context

- Dual Inhibition Strategy: Targeting both VEGFR and PDGFR signaling is considered a strategy to improve anti-tumor efficacy and overcome resistance to VEGF-only blockade, as pericytes on mature vessels can provide survival signals [1].

- Distinct Pharmacokinetic/Pharmacodynamic (PK/PD) Profile: The extremely slow dissociation rate of this compound from its targets means that its biological activity lasts much longer than its measurable presence in the blood, a key differentiator from other kinase inhibitors [1] [2].

- Current Status: The search results indicate that the primary oncology research for this compound was published over a decade ago (2011-2013). More recent information shows that the compound, under the designation TAK-594/DNL593, is now being co-developed by Takeda and Denali Therapeutics as a Protein Transport Vehicle (PTV)-enabled progranulin (PGRN) replacement therapy for Frontotemporal Dementia-Granulin (FTD-GRN), a neurodegenerative disease [6]. This suggests a significant therapeutic repurposing of the molecule.

References

- 1. Anti‐angiogenic and anti‐tumor effects of TAK ‐ 593 , a potent and... [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical characterization of this compound, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical characterization of a novel type-II VEGFR2 ... [sciencedirect.com]

- 4. - TAK | VEGFR | 593 | TargetMol PDGFR [targetmol.com]

- 5. - TAK | VEGFR and 593 inhibitor | CAS 1005780-62-0 | Buy... PDGFR [invivochem.com]

- 6. Denali Therapeutics Announces Key Anticipated 2024 ... [biospace.com]

Molecular Profile and Mechanism of Action

TAK-593 is a novel, orally bioavailable small molecule identified as a highly potent and selective inhibitor of receptor tyrosine kinases (RTKs) critical for angiogenesis [1] [2]. Its core chemical structure is an imidazo[1,2-b]pyridazine derivative [1].

The primary mechanism of action is the dual inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs) [1] [2]. This dual-target strategy is designed to more effectively disrupt tumor angiogenesis by targeting both endothelial cells and pericytes.

The diagram below illustrates the signaling pathways inhibited by this compound and its consequent anti-angiogenic effects.

This compound inhibits VEGFR and PDGFR signaling to block angiogenesis.

Biochemical and Cellular Potency

This compound demonstrates high potency at the biochemical and cellular levels. The tables below summarize key quantitative data.

Table 1: Inhibitory Potency (IC₅₀) of this compound Against Key Kinase Targets [3] [4] [5]

| Kinase Target | IC₅₀ (nM) |

|---|---|

| VEGFR2 (KDR) | 0.95 |

| VEGFR3 | 1.1 |

| VEGFR1 | 3.2 |

| PDGFRα | 4.3 |

| PDGFRβ | 13 |

| Fms | 10 |

| Ret | 18 |

Table 2: Cellular and In Vivo Efficacy of this compound [1] [3] [5]

| Model Type | Assay/Model | Effect (IC₅₀ or Outcome) |

|---|---|---|

| Cellular | VEGF-stimulated HUVEC proliferation | IC₅₀ = 0.30 nM |

| Cellular | VEGF-induced tube formation | Potent inhibition |

| In Vivo | A549 lung cancer xenograft (0.25 mg/kg, oral, twice daily) | T/C = 34% |

A distinctive property of this compound is its two-step, slow-binding inhibition mechanism, which results in a uniquely long residence time on its targets like VEGFR2 [6]. This leads to sustained target suppression even after plasma and tissue concentrations become undetectable, contributing to its potent and long-lasting activity [1].

Key Experimental Evidence and Protocols

The anti-angiogenic and anti-tumor effects of this compound were established through a series of experiments.

In Vitro Models

- Cell Proliferation Assay: Human Umbilical Vein Endothelial Cells (HUVECs) were treated with this compound and stimulated with VEGF for 5 days. Proliferation was measured using a WST-8 assay (Cell Counting Kit-8) [1] [4].

- Receptor Phosphorylation Assay: HUVECs and Coronary Artery Smooth Muscle Cells (CASMCs) were pretreated with this compound for 2 hours before stimulation with VEGF or PDGF-BB. Cell lysates were analyzed by Western blot using phospho-specific antibodies to detect inhibition of receptor phosphorylation [1].

- Tube Formation Assay: HUVECs were co-cultured with normal human dermal fibroblasts and treated with VEGF and this compound for 7 days. The resulting tube-like structures were stained with an anti-CD31 antibody and quantified using fluoroscopic imaging and image analysis software [1].

In Vivo Models

- Tumor Xenograft Models: Various human cancer cell lines were implanted subcutaneously in immunodeficient mice. After tumors were established, this compound was administered orally, and tumor volumes were measured regularly. The treated/control ratio (T/C%) was calculated as an index of anti-tumor activity [1].

- Pharmacodynamic Analysis: Mice bearing A549 xenografts were orally dosed with this compound. At various times, lung tissues were collected and analyzed by Western blot to measure levels of phospho-VEGFR2, confirming sustained target suppression [1].

- Immunohistochemistry: Cryosections of tumor tissues from xenograft models were stained with antibodies against markers like CD31 (for blood vessels) to analyze effects on vessel density, pericyte coverage, and tumor cell proliferation/apoptosis [1].

The following diagram outlines the general workflow for establishing the efficacy of this compound in preclinical studies.

Key experimental workflows for evaluating this compound efficacy.

Recent Therapeutic Application: Ophthalmic Formulation

Recent research has explored repurposing this compound for non-oncological indications. A significant development is the creation of a This compound ophthalmic emulsion for treating neovascular Age-Related Macular Degeneration (AMD) [7] [8].

- Formulation Challenge and Solution: this compound is poorly water-soluble. To enable delivery via eye drops, it was formulated as an oil-in-water emulsion using castor oil, polysorbate 80 (emulsifier), and xanthan gum (viscosity enhancer) [8].

- Efficacy: In a laser-induced choroidal neovascularization model, the this compound emulsion eye drops demonstrated angiogenesis-suppression efficacy equivalent to intravitreal injection of an anti-VEGF antibody [7] [8].

- Significance: This offers a potential non-invasive alternative to current intravitreal injections, reducing the risk of endophthalmitis and improving patient compliance [7] [8].

Conclusion

This compound is an extremely potent and selective dual VEGFR/PDGFR inhibitor. Its unique slow-binding mechanism, potent anti-angiogenic effects in preclinical models, and promising reformulation for ocular diseases highlight its significant therapeutic potential. The successful development of an effective ophthalmic emulsion underscores its versatility and potential for application beyond oncology.

References

- 1. ‐ Anti and anti‐tumor effects of angiogenic ‐ TAK , a potent and... 593 [pmc.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | VEGFR/PDGFR Inhibitor [medchemexpress.com]

- 4. - TAK | VEGFR and PDGFR inhibitor | CAS 1005780-62-0 | Buy... 593 [invivochem.com]

- 5. - TAK | CAS... | Manufacturer BioCrick 593 [biocrick.com]

- 6. Biochemical characterization of this compound, a novel VEGFR ... [semanticscholar.org]

- 7. Potential of this compound Ophthalmic Emulsion for the ... [pubmed.ncbi.nlm.nih.gov]

- 8. Potential of this compound Ophthalmic Emulsion for the ... [jstage.jst.go.jp]

TAK-593 two-step slow binding mechanism

Mechanism of Action & Kinetics

TAK-593 exhibits classic characteristics of a type II kinase inhibitor. It binds to a specific inactive conformation of the kinase domain, known as the "DFG-out" conformation, where the Asp-Phe-Gly motif is flipped out, creating a deep allosteric pocket that the inhibitor occupies [1].

The binding kinetics are not a simple one-step process but proceed via a two-step mechanism [2] [1]:

- Step 1 (Rapid): Initial, fast formation of a reversible enzyme-inhibitor complex (EI).

- Step 2 (Slow): A slow, time-dependent isomerization of the initial complex into a final, much more stable complex (EI*). This step is governed by a slow isomerization rate constant.

The following diagram illustrates this two-step binding process and its functional consequences.

Key kinetic and potency parameters derived from this mechanism include [2]:

- Extremely Slow Dissociation: The half-life ((t_{1/2})) for this compound dissociation from VEGFR2 is greater than 17 hours.

- High Potency at Equilibrium: The affinity at equilibrium ((K_i*)) is exceptionally high, at less than 25 pM.

- Cellular Potency: This translates to potent cellular activity, with an IC₅₀ of 0.3 nM for inhibiting VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) [3] [4].

Key Experimental Data

Target Selectivity and Cellular Activity

This compound is highly selective for the VEGFR and PDGFR families. The table below outlines its key inhibitory concentrations.

| Target | IC₅₀ (nM) | Cellular/Experimental Context |

|---|---|---|

| VEGFR1 | 3.2 nM | Biochemical assay [4] |

| VEGFR2 | 0.95 nM | Biochemical assay [2] [4] |

| VEGFR3 | 1.1 nM | Biochemical assay [4] |

| PDGFRα | 4.3 nM | Biochemical assay [4] |

| PDGFRβ | 13 nM | Biochemical assay [2] [4] |

| HUVEC Proliferation | 0.3 nM | VEGF-stimulated cell proliferation [3] [4] |

| CASMC Proliferation | 4.2 nM | PDGF-stimulated cell proliferation [3] |

Beyond simple proliferation, this compound potently inhibits VEGF-induced tube formation in co-culture assays, a key in vitro model of angiogenesis [3].

In Vivo Efficacy and Pharmacodynamics

In human tumor xenograft models (e.g., lung A549, gastric MKN45), oral administration of this compound demonstrated potent anti-tumor effects with good tolerability [3].

A critical finding was that even after plasma and tissue concentrations of this compound fell below detectable levels, phosphorylation of VEGFR2 (a key pharmacodynamic marker) remained almost completely suppressed [3]. This disconnect between pharmacokinetics (drug exposure) and pharmacodynamics (biological effect) is a direct consequence of the drug's long residence time on its target [2] [3].

Detailed Experimental Protocols

To characterize the two-step slow binding mechanism, the following key methodologies were employed [2]:

Enzyme-Inhibitor Pre-incubation Experiments

- Objective: To demonstrate time-dependent inhibition and determine the association rate.

- Protocol:

- Preparation: Purified kinase (VEGFR2 or PDGFRβ) is pre-incubated with this compound for varying time periods (e.g., 0 to 180 minutes).

- Reaction Initiation: The enzyme-inhibitor mixture is diluted into a reaction buffer containing ATP and a substrate to initiate the kinase reaction.

- Measurement: Residual enzyme activity is measured at each time point.

- Analysis: The observed rate constant ((k_{obs})) for inhibition is determined at each inhibitor concentration. A hyperbolic dependence of (k_{obs}) on [I] is characteristic of a two-step binding mechanism, following the equation: (k_{obs} = k_6 + (k_5 * [I]) / (K_i + [I])), where (K_i) is the dissociation constant for the initial complex, and (k_5) and (k_6) are the forward and reverse isomerization rate constants.

Ligand Displacement Analysis

- Objective: To directly measure the slow dissociation rate of this compound from the kinase.

- Protocol:

- Complex Formation: Pre-formed this compound-kinase complex is prepared.

- Displacement Challenge: A large excess of a competitive, high-affinity tracer molecule is added to the solution. This tracer binds rapidly to any unoccupied or vacated kinase active sites.

- Monitoring: The increase in tracer signal (e.g., fluorescence) is monitored over a long duration (up to 24 hours) as this compound slowly dissociates and is replaced by the tracer.

- Analysis: The dissociation rate constant ((k_{off})) is calculated from the time course of the signal increase. The half-life for dissociation is given by (t_{1/2} = ln(2)/k_{off}).

Therapeutic Implications & Clinical Status

The long residence time of this compound has significant therapeutic implications [2] [3]:

- Sustained Target Suppression: Provides continuous pathway blockade even after plasma clearance.

- Potential for Intermittent Dosing: Could allow for effective therapy with less frequent dosing, potentially improving tolerability.

- Dual Anti-Angiogenic Action: By simultaneously inhibiting VEGFR2 (on endothelial cells) and PDGFRβ (on pericytes), it disrupts both new vessel formation and vessel stabilization.

A Phase I clinical trial (NCT00773929) to evaluate the safety and determine the maximum tolerated dose of oral this compound in subjects with advanced nonhematologic cancers has been completed [5]. This compound exemplifies the modern drug design paradigm of optimizing target residence time in addition to traditional potency and selectivity.

References

- 1. Biochemical characterization of a novel type-II VEGFR2 ... [sciencedirect.com]

- 2. Biochemical characterization of this compound, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | VEGFR/PDGFR Inhibitor [medchemexpress.com]

- 5. Safety Study of this compound Given Orally in Subjects With ... [patlynk.com]

Mechanism of Action and Binding Kinetics

TAK-593 functions as a type II kinase inhibitor [1]. It binds to the inactive form of the kinase (DFG-out conformation), competing with ATP and extending into the hydrophobic back pocket and gate area of the enzyme [2].

The defining characteristic of this compound is its two-step slow-binding mechanism [1]. Binding is not a simple one-step process but involves a rapid initial encounter followed by a slower, conformational change that results in an exceptionally stable complex.

Step 1: A rapid, reversible initial binding event forms the E-I complex. Step 2: A slower, isomerization step leads to the final, very stable E-I* complex.

The table below summarizes the key kinetic parameters that result from this mechanism for VEGFR2:

| Kinetic Parameter | Value for VEGFR2 | Experimental Method |

|---|---|---|

| Equilibrium Inhibition Constant (K(_i)*) | < 25 pM [1] | Enzyme activity assay |

| Dissociation Half-Life (t(_{1/2})) | > 17 hours [1] | Enzyme activity & ligand displacement assays |

| Mechanism Classification | Two-step slow binding / Type II inhibitor [1] | Enzyme-inhibitor preincubation experiments |

This extremely slow off-rate means that once this compound binds to VEGFR2, it effectively inactivates the enzyme for a prolonged period, far exceeding its pharmacokinetic presence in the bloodstream [1] [3].

Key Experimental Findings and Evidence

The long residence time of this compound is not just a biochemical observation; it has been consistently demonstrated across multiple experimental settings, explaining its potent efficacy.

- Cellular and In Vitro Efficacy: this compound potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 0.30 nM [3] [4] [5]. It also robustly blocks VEGF-induced phosphorylation of VEGFR2 and PDGF-induced phosphorylation of PDGFRβ in cells, as well as VEGF-mediated tube formation, a key in vitro model of angiogenesis [3].

- In Vivo Anti-Tumor Activity: Oral administration of this compound at low doses (e.g., 0.25-1 mg/kg, twice daily) produces strong anti-tumor effects in various human cancer xenograft models, including lung (A549), gastric (MKN45), and renal cell carcinoma [3] [4] [5]. Its potent efficacy is achieved despite low plasma exposure, which can be attributed to its long-lasting target suppression [3].

- Direct Evidence of Sustained Target Engagement: A critical finding from pharmacodynamic studies shows that even after plasma and tissue concentrations of this compound fall below detectable levels, phosphorylation of VEGFR2 in tumor tissues remains almost completely suppressed [3]. This disconnect between pharmacokinetics and pharmacodynamics provides direct functional evidence for its long residence time and supports a mechanism-based dosing strategy.

Structural Basis for Long Residence Time

The prolonged binding of this compound is rooted in its specific molecular interactions with the VEGFR2 kinase domain, as revealed by X-ray crystallography (PDB ID: 3VO3) [6] [7].

The inhibitor's imidazo[1,2-b]pyridazine core anchors the molecule in the hinge region, forming a critical hydrogen bond between its N1 nitrogen and the backbone NH of Cys919 [6] [8]. The 2-acylamino group (cyclopropylcarbonyl) projects into a solvent-accessible region and forms an additional hydrogen bond with the carbonyl oxygen of Cys919, a interaction that was strategically designed and contributes significantly to high potency and slow dissociation [6]. The phenoxy group extends into the hydrophobic back pocket, with the central phenyl ring's 2-methyl substitution optimally filling a small hydrophobic space, enhancing binding affinity and selectivity [6] [8].

This compound's sustained effect relies on slow dissociation, outlasting its plasma presence

Core Experimental Protocols

To study the binding kinetics and cellular effects of this compound, researchers have employed several key methodologies.

Biochemical Kinase Assay (Binding Kinetics)

- Purpose: To determine the IC₅₀ values and characterize the time-dependent inhibition mechanism [1] [6].

- Method: Use a non-radioactive assay like the AlphaScreen system. Purified kinase domain (e.g., VEGFR2) is pre-incubated with this compound for varying times (e.g., from 10 minutes to 4 hours) before adding ATP and substrate to initiate the reaction. The signal is quantified to measure residual kinase activity [1] [6].

- Data Analysis: A time-dependent increase in inhibition potency indicates slow-binding kinetics. Data is fitted to a two-step model to derive the initial inhibition constant (K(_i)), the isomerization rate constant (k₆), and the overall equilibrium constant (K(_i)*) [1].

Cell-Based Phosphorylation Assay

- Purpose: To confirm inhibition of target receptor phosphorylation in a cellular context [3].

- Method: Use relevant cells such as Human Umbilive Vein Endothelial Cells (HUVECs). Serum-starve cells, then pre-treat with this compound for 1-2 hours before stimulating with VEGF for about 5 minutes [3].

- Analysis: Lyse cells and perform Western blotting using antibodies against phospho-Tyr951-VEGFR2 or phospho-Tyr857-PDGFRβ, with total protein levels serving as loading controls. Quantify band intensity to determine the IC₅₀ for cellular phosphorylation inhibition [3].

In Vivo Pharmacodynamic Analysis

- Purpose: To demonstrate sustained target engagement in live models, beyond pharmacokinetics [3].

- Method: Administer this compound orally to mice bearing human tumor xenografts (e.g., A549 lung carcinoma). At various time points after dosing, collect plasma (for PK analysis) and tumor tissues [3].

- Analysis: To assess target inhibition, inject VEGF intravenously 5 minutes before euthanasia to stimulate VEGFR2 phosphorylation in endothelial cells. Analyze tumor lysates by Western blot for phospho-VEGFR2 levels. The prolonged suppression of phosphorylation after this compound is cleared from plasma confirms its long residence time [3].

This compound demonstrates how targeting drug-target residence time can lead to highly efficacious inhibitors with unique pharmacological profiles. Its novel ophthalmic emulsion formulation for treating age-related macular degeneration (AMD) highlights how this long-acting property is being leveraged for new therapeutic applications beyond oncology [9].

References

- 1. Biochemical characterization of TAK - 593 , a novel VEGFR/PDGFR... [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of dual kinase inhibitors targeting VEGFR and FAK... 2 [bmcchem.biomedcentral.com]

- 3. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent ... [pmc.ncbi.nlm.nih.gov]

- 4. - TAK | CAS:1005780-62-0 | 593 inhibitor | High Purity VEGFR 2 [biocrick.com]

- 5. APExBIO - TAK - 593 | VEGFR inhibitor|CAS# 1005780-62-0 2 [apexbt.com]

- 6. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo ... [sciencedirect.com]

- 7. 3VO3: Crystal Structure of the Kinase domain of Human ... [rcsb.org]

- 8. Pyrazoles as potential anti-angiogenesis agents [frontiersin.org]

- 9. Potential of this compound Ophthalmic Emulsion for the ... [jstage.jst.go.jp]

TAK-593 Inhibitory Profile (IC₅₀)

| Target Kinase | IC₅₀ (nM) |

|---|---|

| VEGFR1 | 3.2 nM |

| VEGFR2 | 0.95 nM |

| VEGFR3 | 1.1 nM |

| PDGFRα | 4.3 nM |

| PDGFRβ | 13 nM |

| Fms | 10 nM |

| Ret | 18 nM |

Data sourced from biochemical kinase assays [1].

TAK-593 demonstrates high selectivity for VEGFR and PDGFR families. When tested against a panel of over 200 kinases, its IC₅₀ values were predominantly greater than 1 μM, confirming its selective profile [2].

Mechanism of Action and Binding

This compound is classified as a type II kinase inhibitor, binding to the inactive DFG-out conformation of the kinase. This allows it to access a hydrophobic back pocket, leading to a unique two-step, slow-binding mechanism with extremely slow dissociation from its targets [2].

Two-step binding mechanism of this compound leads to long residence time on target kinases [2].

Cellular and Anti-Tumor Effects

This compound demonstrates potent activity in cellular models and in vivo, disrupting angiogenesis through multiple mechanisms.

- Cellular Proliferation Inhibition: Potently inhibits VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC₅₀ of 0.30 nM [1]. Also inhibits PDGF-BB stimulated proliferation of Human Coronary Artery Smooth Muscle Cells (CASMCs) [3].

- Tube Formation Inhibition: Effectively inhibits VEGF-induced tube formation of endothelial cells co-cultured with fibroblasts, a key step in angiogenesis [3].

- In Vivo Anti-Tumor Effects: Oral administration of this compound produces strong anti-tumor effects against various human cancer xenograft models (gastric, renal, lung, intracranial glioblastoma) with good tolerability [3]. Anti-tumor effects continue even after plasma drug concentration falls below detectable levels [3].

This compound disrupts tumor angiogenesis by dual inhibition of VEGF-driven endothelial cell activity and PDGF-driven pericyte recruitment [3].

Key Experimental Protocols

Key methodologies from the cited studies illustrate how this compound effects were measured.

1. Cell Proliferation Assay (HUVECs)

- Purpose: Evaluate inhibition of VEGF-stimulated endothelial cell proliferation.

- Procedure:

- Culture HUVECs with recombinant human VEGF.

- Treat with this compound for 5 days.

- Measure cell proliferation using a cell counting kit (e.g., WST-8).

- Calculate IC₅₀ from dose-response curves [3].

2. Receptor Phosphorylation Assay

- Purpose: Measure inhibition of VEGF- or PDGF-induced receptor phosphorylation.

- Procedure:

- Treat HUVECs or CASMCs with this compound for 2 hours.

- Stimulate cells with VEGF or PDGF-BB for 5 minutes.

- Analyze cell lysates by western blot using phospho-specific antibodies (e.g., anti-phospho-Tyr951-VEGFR2).

- Quantify band intensity to determine phosphorylation inhibition [3].

3. In Vivo Anti-Tumor Efficacy Study

- Purpose: Evaluate compound's anti-tumor activity in mouse xenograft models.

- Procedure:

- Implant human cancer cells (e.g., lung carcinoma A549) subcutaneously in immunodeficient mice.

- Orally administer this compound after tumors establish.

- Measure tumor dimensions regularly; calculate volume.

- Compare mean tumor volume change between treated and control groups, reported as T/C (%) [3].

References

Mechanism of Action: A Potent and Long-Acting Dual Inhibitor

TAK-593 is a small molecule inhibitor designed to block tumor angiogenesis by simultaneously targeting two critical receptor tyrosine kinases (RTKs):

- Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

- Secondary Target: Platelet-Derived Growth Factor Receptor β (PDGFRβ)

Its unique profile stems from a two-step, slow-binding mechanism that results in an extremely long residence time on its targets. The table below summarizes its key biochemical properties [1]:

| Property | Description |

|---|---|

| Inhibitor Type | Type II kinase inhibitor; competitive with ATP [1]. |

| Binding Mechanism | Two-step, slow-binding mechanism [1]. |

| Dissociation Half-life (t₁/₂) | >17 hours from VEGFR2 [1]. |

| Affinity at Equilibrium (Kᵢ*) | <25 pM for VEGFR2 [1]. |

| Selectivity | Highly selective for VEGFR and PDGFR kinase families; IC₅₀ >1 µM against >200 other kinases [1]. |

This prolonged binding means that this compound inhibits its targets for an extended period far beyond its pharmacokinetic presence in the bloodstream, a key feature contributing to its potent activity in vivo [2] [1].

Phospho-VEGFR2: The Core Pharmacodynamic Marker

In preclinical models, phosphorylation of VEGFR2 was identified as the primary pharmacodynamic (PD) marker to demonstrate target engagement and the duration of drug action.

- Functional Consequence: Inhibition of VEGFR2 phosphorylation by this compound blocks downstream signaling pathways, leading to suppressed proliferation of endothelial cells and inhibition of VEGF-induced tube formation, which are critical early steps in angiogenesis [2] [3].

- Prolonged Effect: A critical finding was that after a single oral dose in tumor-bearing mice, the phosphorylation of VEGFR2 in lung tissues remained almost completely suppressed even after the concentrations of this compound in both plasma and lung tissue had fallen below the detectable limit [2] [3]. This disconnect between pharmacokinetic (PK) and pharmacodynamic (PD) profiles directly demonstrates the long-acting nature of the drug due to its slow dissociation from the target.

Experimental Evidence and Anti-Tumor Efficacy

The relationship between this compound, phospho-VEGFR2 inhibition, and anti-tumor effects was established through a series of standardized experiments. The workflow below illustrates how these key experiments connect to demonstrate the drug's activity from the cellular level to in vivo efficacy.

The following table summarizes the quantitative results from these key experiments that established the potency and efficacy of this compound [2] [3] [4]:

| Assay / Model | Result / Finding |

|---|---|

| VEGFR2 Kinase IC₅₀ | 0.95 nM [4] |

| HUVEC Proliferation IC₅₀ | 0.30 nM [4] |

| In Vivo Tumor Growth Inhibition | T/C = 8% at 1 mg/kg (bid) in A549 lung cancer xenograft model [4] |

| In Vivo Phospho-VEGFR2 Suppression | Near-complete suppression, lasting longer than detectable plasma drug levels [2] [3] |

Further mechanistic studies in vivo confirmed that the anti-tumor activity was driven by anti-angiogenic effects, including [2] [3]:

- A decrease in tumor microvessel density (measured by CD31 staining).

- Inhibition of pericyte recruitment to microvessels (via PDGFRβ inhibition).

- Anti-proliferative and pro-apoptotic effects on tumor cells.

- An early reduction in tumor vessel permeability, as measured by dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI).

Detailed Experimental Protocols

For researchers looking to replicate or understand these findings, here are the methodologies for key experiments.

Cell Proliferation Assay [3]

- Cell Types: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGF-dependent proliferation; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGF-dependent proliferation.

- Procedure: HUVECs were treated with this compound and recombinant human VEGF for 5 days. CASMCs were starved overnight and then treated with this compound and PDGF-BB for 6 days.

- Measurement: Cell viability was quantified using the Cell Counting Kit-8 (CCK-8). The IC₅₀ was calculated from the dose-response curve.

Receptor Phosphorylation Assay [3]

- Cell Type: HUVECs and CASMCs.

- Procedure: Cells were treated with this compound for 2 hours prior to a 5-minute stimulation with VEGF or PDGF-BB.

- Analysis: Cell lysates were analyzed by Western blotting. Phospho-VEGFR2 (Tyr951) was detected using a specific antibody. Phospho-PDGFRβ was detected by immunoprecipitation with an anti-PDGFRβ antibody, followed by blotting with an anti-phosphotyrosine antibody (4G10).

In Vivo Pharmacodynamic Analysis [3]

- Model: Athymic nude mice bearing A549 human lung carcinoma xenografts.

- Dosing: Mice were orally administered this compound.

- Sample Collection: At indicated times, VEGF was injected intravenously 5 minutes before sacrifice to stimulate receptor phosphorylation. Lung tissues were then collected.

- Analysis: Phospho-VEGFR2 levels in lung tissues were measured by Western blot.

Context of VEGFR2 Signaling

To fully appreciate the significance of inhibiting VEGFR2 phosphorylation, it's helpful to understand the downstream pathways it controls. The diagram below maps the key signaling cascades activated by VEGFR2 phosphorylation and their physiological effects, which are disrupted by this compound.

The phosphorylation of specific tyrosine residues (like Y951, Y1175, and Y1214) on VEGFR2 recruits distinct adaptor proteins, leading to the activation of different downstream signaling pathways that collectively drive the angiogenic process [5].

Research Status and Considerations

It is important to contextualize this information:

- Development Status: According to the search results, this compound reached Phase I clinical trials for solid tumors, but its current status is unclear [6].

- Data Recency: The most detailed mechanistic and pharmacological data for this compound is from 2011 to 2013. While this provides a strong preclinical foundation, more recent clinical data or comparisons with newer-generation anti-angiogenic drugs are not available in these results.

References

- 1. Biochemical characterization of this compound, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-angiogenic and anti-tumor effects of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

- 3. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent ... [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo ... [sciencedirect.com]

- 5. Site-Specific Phosphorylation of VEGFR2 Is Mediated by ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

TAK-593 anti-tumor effects preclinical models

Molecular Mechanism and Selectivity Profile

TAK-593 was designed as a highly potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) tyrosine kinase families [1] [2]. Its core mechanism involves inhibiting key signaling pathways in tumor angiogenesis.

- Primary Targets: this compound is a potent inhibitor of VEGFR1, VEGFR2, VEGFR3, PDGFRα, and PDGFRβ. The table below shows its half-maximal inhibitory concentration (IC50) for each kinase [3].

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR1 | 3.2 nM |

| VEGFR2 | 0.95 nM |

| VEGFR3 | 1.1 nM |

| PDGFRα | 4.3 nM |

| PDGFRβ | 13 nM |

- Cellular Activities: In cell-based assays, this compound potently inhibited VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.30 nM. It also inhibited VEGF- and PDGF-stimulated cellular phosphorylation and VEGF-induced endothelial tube formation [1] [4].

- Unique Long-Acting Profile: A key characteristic of this compound is its long residence time on its targets. Pharmacodynamic studies showed that phospho-VEGFR2 remained almost completely suppressed even after blood and tissue concentrations of this compound fell below detectable limits [1].

Anti-Tumor Efficacy in Preclinical Models

Oral administration of this compound exhibited strong anti-tumor effects across various human cancer xenograft models in mice, with good tolerability and at low plasma exposures [1] [5].

| Cancer Model (Cell Line) | Dosing Regimen | Anti-Tumor Effect (T/C%) | Additional Observations |

|---|---|---|---|

| A549 (Human Lung Adenocarcinoma) | 1 mg/kg, twice daily | 8% (T/C) [5] | Potent tumor growth inhibition |

| A549 (Human Lung Adenocarcinoma) | 0.25 mg/kg, twice daily for 2 weeks | 34% (T/C) [3] | Significant tumor growth inhibition |

| MKN45 (Human Gastric Cancer) | 0.5 mg/kg, twice daily | 20% (T/C) [1] | Strong anti-tumor effect |

| RCC-02-JCK (Human Primary Renal Cell Carcinoma) | 1 mg/kg, twice daily | 19% (T/C) [1] | Strong anti-tumor effect |

| U87 MG (Human Glioblastoma, Intracranial) | 1 mg/kg, twice daily | Extended survival [1] | Efficacy in a challenging model |

Experimental Protocols for Key Assays

The preclinical data on this compound were generated using standardized and well-established experimental methods.

Cell Proliferation Assay [1]:

- HUVECs were treated with this compound and recombinant human VEGF for 5 days. Cell proliferation was determined using a Cell Counting Kit-8.

- Coronary Artery Smooth Muscle Cells (CASMCs) were starved overnight and then treated with this compound and PDGF-BB for 6 days. Proliferation was also measured with the Cell Counting Kit-8.

- The IC50 was calculated from the dose-response curve.

Receptor Phosphorylation Assay [1]:

- HUVECs and CASMCs were treated with this compound for 2 hours before stimulation with VEGF or PDGF-BB for 5 minutes.

- Cell lysates were analyzed by Western blotting using specific antibodies for phospho-VEGFR2 and total VEGFR2. Phospho-PDGFRβ was detected with an anti-phosphotyrosine antibody after immunoprecipitation.

Tube Formation Assay [1]:

- HUVECs and normal human dermal fibroblasts were co-cultured with VEGF and this compound for 7 days.

- The cells were stained with an anti-human CD31 antibody for visualization. The tube area was quantified using Metamorph software.

In Vivo Tumor Xenograft Studies [1]:

- Tumor cells or tissue fragments were implanted subcutaneously into immunodeficient mice.

- After tumors were established, this compound or a vehicle control was administered orally to the animals, typically twice daily.

- Tumor volumes were assessed regularly and calculated. The treated/control ratio (T/C%) was used as an index of anti-tumor activity.

Mechanism of Action and Functional Consequences

This compound exerts its anti-tumor effects through a multi-faceted anti-angiogenic mechanism, which is summarized in the diagram below.

The anti-angiogenic and anti-tumor mechanisms of this compound involve multiple coordinated effects on tumor vasculature [1].

- Proliferation and Survival: this compound showed anti-proliferative and pro-apoptotic effects on tumors in immunohistochemical analyses [1].

- Vessel Structure and Function: Treatment led to a decrease in microvessel density and inhibition of pericyte recruitment, which is crucial for vessel stability [1].

- Early Pharmacodynamic Effects: Dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) revealed that this compound reduced tumor vessel permeability prior to the onset of overt anti-tumor activity [1].

Conclusion for Research Applications

This compound represents a compelling preclinical candidate due to its exceptional potency against VEGFR2, its favorable kinase selectivity profile, and its unique long-acting target inhibition. The robust anti-tumor efficacy demonstrated across a spectrum of human tumor xenografts, coupled with good tolerability at low plasma exposures, underscores its potential for the treatment of solid tumors [1] [4].

References

- 1. Anti‐angiogenic and anti ‐ tumor of effects ‐ TAK , a potent and... 593 [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-[5-({2-[(cyclopropylcarbonyl)amino]imidazo ... [sciencedirect.com]

- 3. - TAK | CAS... | Manufacturer BioCrick 593 [biocrick.com]

- 4. Anti-angiogenic and anti-tumor effects of this compound, a potent ... [pubmed.ncbi.nlm.nih.gov]

- 5. 2-methylphenyl]-1,3-dimethyl-1H-pyrazole-5-carboxamide ... [pubmed.ncbi.nlm.nih.gov]

Experimental Overview and Quantitative Results

TAK-593 was evaluated in a VEGF-induced tube formation assay using a co-culture of Human Umbilical Vein Endothelial Cells (HUVECs) and Normal Human Dermal Fibroblasts (NHDFs) [1]. After 7 days of culture with VEGF and this compound, the tube area was quantified using fluoroscopic imaging after staining with an anti-human CD31 antibody [1].

The core quantitative findings are summarized in the table below.

| Parameter | Result | Context |

|---|---|---|

| IC₅₀ (Half-maximal inhibitory concentration) | 0.37 nM | Concentration that inhibits 50% of tube formation [1]. |

| Inhibition at 1 nM | 78% | Nearly complete inhibition of tube formation at a low nanomolar concentration [1]. |

Methodology and Key Procedures

Based on the research paper and standard protocols for this type of assay, the following methodology was likely employed.

- Cell Culture: The assay used a co-culture system of HUVECs and NHDFs [1]. The cells were likely seeded on a basement membrane extract (like Geltrex or Matrigel) to facilitate tube formation [2] [3] [4].

- Treatment: The co-culture was treated with VEGF (an angiogenesis inducer) and This compound for a 7-day period [1].

- Staining and Visualization: After 7 days, the formed tubes were stained with a mouse anti-human CD31 monoclonal antibody (CD31 is a marker for endothelial cells). This was followed by a fluorescent secondary antibody (Alexa Fluor 488-conjugated) for visualization [1].

- Quantification: The tube area was quantified using fluoroscopic imaging and specialized image analysis software (Metamorph software) [1]. In general, tube formation assays are quantified by measuring parameters like the number of branches, total tube length, or the number of meshes formed [3] [4].

This compound's Mechanism of Action in Angiogenesis

The tube formation assay results are directly linked to this compound's primary molecular mechanism. The following diagram illustrates the signaling pathway that this compound inhibits.

This compound is a highly potent and selective inhibitor of key receptor tyrosine kinases: VEGF Receptor 2 (VEGFR2) and PDGF Receptor β (PDGFRβ) [1] [5]. It binds to these kinases with extremely slow dissociation, resulting in a long-acting inhibitory profile [5].

- VEGFR2 Inhibition: By blocking VEGFR2 signaling, this compound directly inhibits VEGF-stimulated proliferation, migration, and survival of endothelial cells, which are the building blocks of new blood vessels [1].

- PDGFRβ Inhibition: Blocking PDGFRβ signaling disrupts the recruitment of pericytes (support cells) to the newly formed vessels. This destabilizes the immature vascular structures, leading to a more complete suppression of angiogenesis [1].

Interpretation and Significance

The exceptionally low IC₅₀ value confirms that this compound is an extremely potent anti-angiogenic compound. The dual inhibition of both VEGFR2 and PDGFRβ is significant because it targets two critical cell types involved in angiogenesis (endothelial cells and pericytes), which may overcome resistance seen with VEGF-only inhibitors [1].

This robust in vitro inhibition of tube formation provided the foundational data that supported further investigation of this compound, demonstrating potent anti-tumor effects in various human cancer xenograft models [1] and exploration for ophthalmic diseases like age-related macular degeneration [6].

References

- 1. Anti‐angiogenic and anti‐tumor effects of TAK‐593, a potent and selective inhibitor of vascular endothelial growth factor and platelet‐derived growth factor receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis | SpringerLink [link.springer.com]

- 5. Biochemical characterization of this compound, a novel VEGFR ... [pubmed.ncbi.nlm.nih.gov]

- 6. Potential of this compound Ophthalmic Emulsion for the ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Evaluating TAK-593 Anti-Angiogenic Activity in HUVEC Models

Introduction to TAK-593 and Angiogenesis Research

This compound is a highly potent and selective small-molecule inhibitor that targets key receptors driving tumor angiogenesis. As a novel imidazo[1,2-b]pyridazine derivative, this compound demonstrates potent inhibitory activity against vascular endothelial growth factor receptors (VEGFR1-3) and platelet-derived growth factor receptors (PDGFRα/β) with IC₅₀ values in the low nanomolar range [1] [2] [3]. The compound exhibits a uniquely long-acting inhibitory profile against VEGFR2 and PDGFRβ, contributing to its sustained anti-angiogenic effects even after plasma concentrations decline below detectable levels [1]. This extended target engagement, resulting from slow dissociation kinetics, distinguishes this compound from other VEGF pathway inhibitors and may enhance its therapeutic potential for treating solid tumors.

Angiogenesis—the formation of new blood vessels from pre-existing vasculature—is fundamental to tumor progression and metastasis, providing essential oxygen, nutrients, and waste removal pathways for growing malignancies [1] [4]. The VEGF signaling pathway serves as the principal regulator of pathological angiogenesis, with VEGFR2 representing the primary mediator of endothelial cell proliferation, migration, and survival [4]. Simultaneously, PDGF signaling facilitates pericyte recruitment to stabilize nascent vessels, with combined VEGFR and PDGFR inhibition potentially overcoming resistance to VEGF monotherapy [1]. This compound's dual targeting approach addresses both endothelial cell proliferation and vascular stabilization mechanisms, providing a comprehensive anti-angiogenic strategy with significant implications for cancer therapeutics.

Table 1: Key Characteristics of this compound

| Property | Description | Significance |

|---|---|---|

| Primary Targets | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ | Dual inhibition of angiogenesis drivers |

| IC₅₀ Values | 0.95 nM (VEGFR2), 1.1 nM (VEGFR3), 13 nM (PDGFRβ) | High potency against key receptors |

| Cellular IC₅₀ | 0.30 nM (VEGF-stimulated HUVEC proliferation) | Exceptional cellular potency |

| Kinase Selectivity | >100 nM for most kinases except Fms (10 nM) and Ret (18 nM) | Favorable selectivity profile |

| Key Feature | Long residence time on VEGFR2/PDGFRβ | Sustained target suppression |

HUVEC Proliferation Assay Protocol

Background and Principles

The HUVEC proliferation assay represents a cornerstone method for evaluating the anti-angiogenic potential of this compound by measuring its ability to inhibit VEGF-stimulated endothelial cell growth. Human umbilical vein endothelial cells (HUVECs) serve as an established in vitro model for studying angiogenesis due to their robust proliferative capacity and well-characterized response to VEGF stimulation [1]. This assay directly measures this compound's efficacy in blocking VEGF-driven mitogenic signaling through VEGFR2, the primary transducer of pro-angiogenic signals in endothelial cells [4]. The protocol typically employs a colorimetric endpoint measurement using tetrazolium salts such as WST-8 or MTT, which are reduced by metabolically active cells to form formazan products quantifiable by spectrophotometry [5] [6].

The mechanistic basis of this assay centers on this compound's ability to competitively inhibit ATP binding to the intracellular tyrosine kinase domain of VEGFR2, thereby preventing receptor autophosphorylation and subsequent activation of downstream signaling cascades including MAPK/ERK and PI3K/AKT pathways [1] [4]. Without these critical survival and proliferation signals, VEGF-stimulated endothelial cells undergo cell cycle arrest and ultimately apoptosis, resulting in decreased formazan production that correlates directly with compound potency [6]. This assay provides crucial quantitative data for establishing dose-response relationships and calculating IC₅₀ values, essential parameters for lead compound optimization and translational forecasting.

Materials and Reagent Preparation

Cell Culture Components:

- HUVECs: Commercially sourced (e.g., Promocell, Cat: C-12203), passages 3-6 recommended [7]

- Growth Medium: Human Endothelial-SFM or Medium 200PRF supplemented with 3% fetal bovine serum (FBS) [1] [3]

- VEGF Stimulus: Recombinant human VEGF (R&D Systems) reconstituted per manufacturer's instructions, used at 60 ng/mL for stimulation [1]

- Trypsin/EDTA solution: For cell detachment, used at 0.04% trypsin/0.03% EDTA concentration [7]

This compound Preparation:

- Stock Solution: Prepare 10 mM this compound in DMSO, aliquot, and store at -20°C protected from light [1] [2]

- Working Dilutions: Serially dilute in DMSO then culture medium to achieve final testing concentrations (typically 0.001-100 nM), maintaining DMSO concentration ≤0.1% in all treatments [1] [3]

- Vehicle Control: Prepare medium containing 0.1% DMSO without this compound

Proliferation Assay Reagents:

- Cell Counting Kit-8 (WST-8): Contains tetrazolium salt WST-8 that produces water-soluble formazan [1]

- Alternative MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide, prepared as 5 mg/mL solution in PBS, filter-sterilized [5]

- MTT Solvent: 4 mM HCl, 0.1% NP-40 in isopropanol for formazan crystal solubilization [5]

Experimental Procedure

The experimental workflow for the HUVEC proliferation assay follows a standardized protocol with critical optimization points to ensure reproducible and meaningful results. The diagram below illustrates the complete experimental workflow:

Day 0: Cell Seeding

- Harvest HUVECs at approximately 80% confluence using trypsin/EDTA treatment [7]

- Neutralize trypsin with complete medium, centrifuge at 180 × g for 7 minutes, and resuspend in supplemented growth medium [8]

- Determine cell concentration and viability using trypan blue exclusion or automated cell counting

- Seed cells at 3,000 cells/well in 96-well tissue culture plates using 100 μL of growth medium per well [1] [3]

- Incubate plates at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cell attachment

Day 1: Serum Starvation and Compound Treatment

- Carefully aspirate growth medium and replace with 100 μL of serum-free medium to synchronize cells in G₀/G₁ phase

- Incubate for 24 hours to establish quiescence prior to VEGF stimulation

- Prepare this compound working solutions in serum-free medium at 2× final concentration

- Aspirate serum-free medium and add 50 μL of this compound solutions or vehicle controls to appropriate wells

- Pre-incubate cells with this compound for 15 minutes at 37°C to allow target engagement prior to VEGF stimulation

Day 2: VEGF Stimulation and Incubation

- Prepare VEGF solution in serum-free medium at 120 ng/mL (2× final concentration)

- Add 50 μL of VEGF solution to all test wells except background controls (total volume 100 μL/well)

- For unstimulated controls, add 50 μL of serum-free medium without VEGF

- Return plates to 37°C incubator with 5% CO₂ for 5 days to allow for multiple cell divisions

- Monitor plates daily for contamination or precipitation; do not disturb during incubation

Day 7: Metabolic Activity Measurement

For WST-8 Assay:

- Add 10 μL of WST-8 reagent directly to each well [1]

- Incubate for 2-4 hours at 37°C, protecting from light

- Measure absorbance at 450 nm using a microplate reader

For MTT Assay:

- Add 50 μL of serum-free medium and 50 μL of MTT solution (5 mg/mL) to each well [5]

- Incubate for 3 hours at 37°C

- Carefully aspirate medium without disturbing formazan crystals

- Add 150 μL of MTT solvent (4 mM HCl, 0.1% NP-40 in isopropanol) to solubilize crystals [5]

- Wrap plate in foil and shake on orbital shaker for 15 minutes

- Measure absorbance at 590 nm with reference wavelength at 630 nm [5]

Data Analysis and Interpretation

Calculation Methods

Raw Data Processing:

- Calculate mean absorbance values for all replicate wells (typically n=3-6)

- Subtract background absorbance from wells containing medium plus WST-8/MTT but no cells

- Normalize data to vehicle-treated controls: % Viability = (Absorbancetreated - Absorbancebackground) / (Absorbancecontrol - Absorbancebackground) × 100

- Calculate % inhibition: % Inhibition = 100 - % Viability

IC₅₀ Determination:

- Plot % inhibition versus log₁₀[this compound] using non-linear regression analysis

- Fit data to four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^(LogIC₅₀ - X) × HillSlope))

- Calculate IC₅₀ using appropriate statistical software (e.g., GraphPad Prism, SAS NLIN procedure)

- Report IC₅₀ with 95% confidence intervals from at least three independent experiments

Expected Results and Quality Control

Table 2: Expected this compound Activity in HUVEC Proliferation Assay

| Parameter | Expected Outcome | Acceptance Criteria |

|---|---|---|

| VEGF-stimulated Control | Robust proliferation (≥3-fold vs. unstimulated) | Assay validity |

| Unstimulated Control | Minimal background proliferation | Low absorbance signal |

| This compound IC₅₀ | 0.30 nM [1] [3] | 0.1-0.5 nM range |

| Vehicle Control | No inhibition of VEGF-stimulated proliferation | ≥90% viability |

| Z'-Factor | ≥0.5 [6] | High-throughput suitability |

| Coefficient of Variation | <15% between replicates | Acceptable precision |

Troubleshooting Common Issues:

- High background: Ensure serum-free conditions during MTT incubation; use phenol red-free media [5] [6]

- Poor stimulation: Verify VEGF bioactivity through dose-response testing; use fresh aliquots

- High variability: Optimize cell seeding density; ensure single-cell suspension during plating

- Inconsistent formazan dissolution: Increase shaking time; pipette gently to resuspend [5]

- Edge effects: Use interior wells for replicates; consider specialized plates to minimize evaporation

Additional Anti-Angiogenic Activity Assays

VEGFR2 Phosphorylation Assay

The VEGFR2 phosphorylation assay provides direct measurement of this compound target engagement and mechanistic validation [1]. For this protocol, HUVECs are treated with this compound for 2 hours prior to 5-minute stimulation with recombinant human VEGF (50 ng/mL). Cells are immediately lysed, and phospho-VEGFR2 is detected by western blot using anti-phospho-Tyr951-VEGFR2 antibody [1]. This assay typically demonstrates concentration-dependent inhibition of VEGFR2 autophosphorylation, with complete suppression observed at this compound concentrations ≥10 nM [1]. The phosphorylation status of downstream signaling effectors including ERK1/2 and AKT can be simultaneously assessed to confirm pathway modulation.

Endothelial Tube Formation Assay

The tube formation assay evaluates this compound's ability to disrupt endothelial cell morphogenesis into capillary-like structures, a critical step in angiogenesis [1] [8]. In this protocol, HUVECs are co-cultured with normal human dermal fibroblasts in extracellular matrix (Geltrex or Matrigel) with VEGF stimulation and this compound treatment [1]. After 7 days incubation, cells are stained with anti-CD31 antibody and tube networks are quantified using fluoroscopic imaging and Metamorph software analysis [1]. This compound demonstrates potent inhibition of tubulogenesis with IC₅₀ values typically below 1 nM, effectively disrupting endothelial cell organization and lumen formation even under strong pro-angiogenic conditions [1].

Table 3: Complementary Assays for Characterizing this compound Anti-Angiogenic Activity

| Assay Type | Key Measurements | This compound Activity | Protocol Duration |

|---|---|---|---|

| VEGFR2 Phosphorylation | pVEGFR2 (Tyr951) levels by western blot | IC₅₀ ~1 nM [1] | 3-4 hours |

| Tube Formation | Tube area, branch points, network length | IC₅₀ <1 nM [1] | 7 days |

| CASMC Proliferation | PDGF-BB-stimulated growth inhibition | IC₅₀ ~1-10 nM [1] | 6 days |

| In Vivo Efficacy | Tumor volume reduction, vessel density | T/C: 34% at 0.25 mg/kg BID [2] | 2-4 weeks |

In Vivo Tumor Xenograft Models

In vivo efficacy studies provide critical translational data on this compound anti-tumor activity [1]. In standardized protocols, human cancer xenografts (e.g., A549 lung carcinoma, MKN45 gastric cancer) are established in immunodeficient mice, followed by oral this compound administration (typically 0.25-10 mg/kg, twice daily) [1]. Treatment efficacy is assessed by tumor volume measurements (calculated as length × width² × ½) and T/C values (treated/control ratio) [1]. This compound demonstrates potent anti-tumor effects across multiple xenograft models with good tolerability, achieving significant tumor growth inhibition (T/C values of 34% at 0.25 mg/kg) despite low plasma exposure, consistent with its long-acting target inhibition profile [1].

Research Implications and Applications

The comprehensive profiling of this compound across these standardized assays highlights its considerable therapeutic potential for treating angiogenesis-dependent malignancies. The compound's exceptional potency against VEGFR2 (IC₅₀ = 0.95 nM), coupled with its sustained target engagement, addresses limitations of earlier VEGF pathway inhibitors characterized by transient target coverage and compensatory signaling [1] [4]. The dual inhibition of both VEGFR and PDGFR pathways represents a strategic advantage in overcoming pericyte-mediated resistance mechanisms, particularly important in established tumors with mature vasculature [1]. Furthermore, this compound's favorable kinase selectivity profile minimizes off-target toxicity concerns, suggesting a potentially improved therapeutic window compared to broader kinase inhibitors.

The translational significance of these findings is substantial, with this compound representing a promising candidate for clinical development in solid tumors dependent on pathological angiogenesis. The compound's unique pharmacological properties, including its long residence time on primary targets, may enable optimized dosing regimens that maintain continuous pathway suppression while minimizing peak-related toxicities [1]. Additionally, the demonstrated efficacy across multiple human tumor xenografts suggests potential application in diverse malignancies, particularly those with high VEGF dependency such as renal cell carcinoma, hepatocellular carcinoma, and colorectal cancer [1]. These application notes provide the foundational methodology for further mechanistic investigation and combination therapy exploration, supporting the continued development of this compound as a potential therapeutic agent in the anti-angiogenic arsenal.

References

- 1. Anti‐angiogenic and anti‐tumor effects of TAK ‐ 593 , a potent and... [pmc.ncbi.nlm.nih.gov]

- 2. - TAK | CAS... | Manufacturer BioCrick 593 [biocrick.com]

- 3. - TAK | VEGFR and PDGFR inhibitor | CAS 1005780-62-0 | Buy... 593 [invivochem.com]

- 4. Vascular endothelial growth factor signaling in health and ... [nature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. The MTT Assay: Utility, Limitations, Pitfalls, and ... [pmc.ncbi.nlm.nih.gov]

- 7. Shear Stress and Sub-Femtomolar Levels of Ligand ... [pmc.ncbi.nlm.nih.gov]

- 8. Tube Formation Endothelial | Thermo Fisher Scientific - RU Cell Assay [thermofisher.com]

TAK-593 receptor phosphorylation assay Western blot

TAK-593: Mechanism and Anti-Tumor Activity

This compound is a highly potent and selective small-molecule inhibitor targeting receptor tyrosine kinases (RTKs) in the vascular endothelial growth factor (VEGF) and platelet-derived growth factor (PDGF) families [1]. Its primary mechanism involves inhibiting the phosphorylation of VEGFR2 and PDGFRβ, which are critical drivers of tumor angiogenesis [1].

The process of tumor angiogenesis involves VEGF activating endothelial cells via VEGFR2, leading to proliferation and the formation of new, immature blood vessels [1]. PDGF signaling, particularly through PDGF-BB and PDGFRβ, is responsible for recruiting pericytes to stabilize these new vessels [1]. This compound disrupts this process by simultaneously targeting both endothelial cells and pericytes, leading to vessel destabilization and potent anti-tumor effects [1]. A key characteristic of this compound is its long-acting inhibition of VEGFR2 and PDGFRβ, which results in sustained pharmacodynamic effects even after plasma concentrations become undetectable [1].

Experimental Concept and Workflow

The following diagram illustrates the core experimental workflow for the cellular receptor phosphorylation assay, from cell preparation to data analysis.

Detailed Step-by-Step Protocol

Cell Preparation and Seeding

- Cell Types: Human Umbilical Vein Endothelial Cells (HUVECs) for VEGFR2 studies; Human Coronary Artery Smooth Muscle Cells (CASMCs) for PDGFRβ studies [1].

- Culture Conditions: Maintain cells in appropriate media (e.g., Cambrex). Seed cells at a suitable density in multi-well plates and allow them to adhere overnight [1].

Serum Starvation

- Starve cells overnight in serum-free medium to minimize background signaling from growth factors present in serum [1]. This synchronizes cells in a quiescent state.

This compound Treatment

- Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) [1].

- Dilute this compound to the desired working concentrations in serum-free medium. The final DMSO concentration should be equal in all wells, including the vehicle control (typically ≤0.1%).

- Critical Step: Pre-incubate cells with this compound or vehicle for 2 hours prior to ligand stimulation [1].

Ligand Stimulation and Cell Lysis

- Stimulate cells with recombinant human VEGF (for HUVECs) or PDGF-BB (for CASMCs) for 5 minutes [1].

- Immediately place cells on ice, remove media, and wash with cold phosphate-buffered saline (PBS).